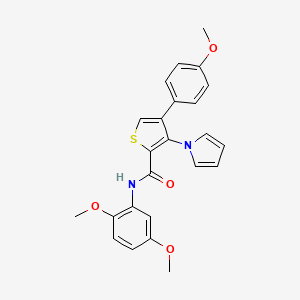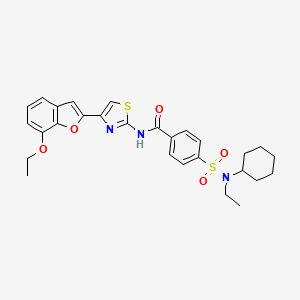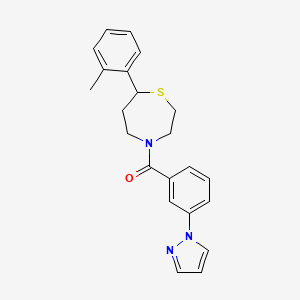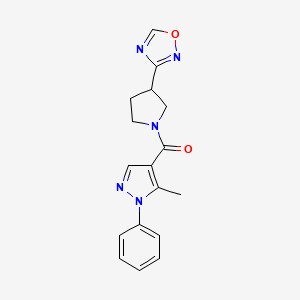![molecular formula C23H18N4OS B2494175 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-78-4](/img/structure/B2494175.png)
4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical appears to be closely related to a family of compounds involving benzothiazole and pyridine derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. They often exhibit unique physical and chemical properties due to their complex molecular structures.
Synthesis Analysis
Compounds similar to "4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" are synthesized through multi-step reactions involving key precursors like 2-amino benzothiazole and various cyano and amino derivatives. For example, the synthesis of 4H-Pyrimido[2,1-b]benzothiazole derivatives involves reactions between amino benzothiazoles and cyanoacrylate in the presence of dimethyl formamide and anhydrous potassium carbonate (Baheti, Kapratwar, & Kuberkar, 2002).
Molecular Structure Analysis
Molecular structure analysis of these compounds typically involves advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding its chemical reactivity and properties.
Chemical Reactions and Properties
The chemical reactions and properties of benzothiazole and pyridine derivatives are influenced by their functional groups. They can undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide range of heterocyclic compounds with potential biological activity. For instance, reactions with amines, phenols, and other nucleophiles can yield diverse derivatives with varied chemical properties (Bondock, Tarhoni, & Fadda, 2011).
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to 4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. For instance, Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them for antimicrobial activity. Similarly, Abu-Melha (2013) synthesized heterocycles incorporating the pyrazolopyridine moiety, which showed promising antimicrobial properties. These studies indicate a potential for using similar compounds in antimicrobial research (Bondock, Rabie, Etman, & Fadda, 2008), (Abu-Melha, 2013).
Cancer Research
In cancer research, Borzilleri et al. (2006) discovered that substituted benzamides, similar in structure to this compound, could inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in cancer therapy (Borzilleri et al., 2006).
Molecular Network Analysis
Tewari and Dubey (2009) examined the conformation of a compound similar to this compound. Their research focused on the molecular conformation and stability in solid state, which can be essential for understanding the physical properties of these compounds in various applications (Tewari & Dubey, 2009).
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of related compounds, contributing to a deeper understanding of their chemical properties. These include research by Baheti, Kapratwar, & Kuberkar (2002) and Quiroga et al. (1999) (Baheti, Kapratwar, & Kuberkar, 2002), (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Propriétés
IUPAC Name |
4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-11-16(2)21-20(12-15)29-23(26-21)27(14-19-5-3-4-10-25-19)22(28)18-8-6-17(13-24)7-9-18/h3-12H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAODVCNHFHTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)





![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)



![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)